molecular formula C6H10N2O3S B13876101 2-Imidazol-1-ylethyl methanesulfonate

2-Imidazol-1-ylethyl methanesulfonate

Cat. No.: B13876101
M. Wt: 190.22 g/mol
InChI Key: PDXMZWKJXBWOTH-UHFFFAOYSA-N
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Description

2-Imidazol-1-ylethyl methanesulfonate is an imidazole derivative featuring a methanesulfonate ester group linked via an ethyl chain to the nitrogen atom of the imidazole ring. Imidazole derivatives are known for their versatility in medicinal chemistry (e.g., antimicrobial or antitumor activity), and methanesulfonate esters often serve as alkylating agents or intermediates in synthetic pathways. The ethyl spacer may enhance solubility or modulate reactivity compared to simpler imidazole-methanesulfonate conjugates.

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

2-imidazol-1-ylethyl methanesulfonate

InChI

InChI=1S/C6H10N2O3S/c1-12(9,10)11-5-4-8-3-2-7-6-8/h2-3,6H,4-5H2,1H3

InChI Key

PDXMZWKJXBWOTH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN1C=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-ylethyl methanesulfonate typically involves the reaction of imidazole with ethylene oxide to form 2-imidazol-1-ylethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Imidazol-1-ylethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Imidazol-1-ylethyl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imidazol-1-ylethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic attack, leading to the formation of a reactive intermediate that can alkylate various nucleophiles, including DNA, proteins, and other biomolecules. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

  • Lead Methanesulfonate (): A methanesulfonate salt with a lead cation. Unlike 2-imidazol-1-ylethyl methanesulfonate (an ester), it is ionic, highly corrosive, and decomposes into sulfur oxides under heat. Its liquid state contrasts with the likely solid form of imidazole-based methanesulfonates due to aromatic stacking .
  • N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (): A benzimidazole derivative with a methylthiocarbonothioyl group.
  • 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol (): Contains a nitro-substituted imidazole core and a styryl group. The hydroxyl terminal group differs from the methanesulfonate ester, impacting reactivity (e.g., hydrogen bonding vs.

Physical and Chemical Properties

Compound Physical State Key Properties Health Effects
This compound (inferred) Likely solid Polar (imidazole + sulfonate ester), moderate solubility in polar solvents Potential skin/eye irritant (unconfirmed)
Lead Methanesulfonate Colorless liquid Corrosive, stable under standard conditions, decomposes thermally Severe respiratory/CNS toxicity
Nitro-Styryl Imidazole () Solid Nitro group enhances electrophilicity; styryl group enables π-π interactions Unreported in evidence

Key Research Findings and Data Gaps

  • Synthetic Challenges : The target compound’s synthesis route remains unaddressed in the evidence. Analogous methods (e.g., ’s alkylation or ’s condensation) may require adaptation for methanesulfonate incorporation.
  • Stability : Lead methanesulfonate’s thermal decomposition () suggests that the target compound’s ester linkage may offer superior stability under mild conditions .

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